rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis
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Overview
Description
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis: is a bicyclic ketone compound with a unique structure that includes a bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction followed by a series of reduction and oxidation steps to achieve the desired bicyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-1-(4-Methoxyphenyl)-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one, cis is unique due to its specific bicyclic structure and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
1932528-85-2 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.2 |
Purity |
95 |
Origin of Product |
United States |
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